molecular formula C7H5N3O2 B1393026 [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid CAS No. 1234616-36-4

[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid

Cat. No. B1393026
M. Wt: 163.13 g/mol
InChI Key: PZNISMDFEGHAPD-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid” is a non-naturally occurring small molecule . It is a subtype of bioisosteric purine analogs . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . The starting materials and the copper catalyst are readily available and inexpensive .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid molecular structure is a subtype of bioisosteric purine analogs . It is the most studied among the four different families of isomers of the 1,2,4-triazolopyrimidine heterocycle system .


Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involve a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Physical And Chemical Properties Analysis

The physical form of [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid is a white solid . It has a molecular weight of 177.16 . The compound has a density of 1.33±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Development

  • Metal-Free Synthesis: The biologically significant 1,2,4-triazolo[1,5-a]pyridines can be synthesized using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation. This method features short reaction times and high yields (Zheng et al., 2014).
  • Diverse Supramolecular Synthons: The study of 1,2,4-triazolo[1,5-a]pyridine derivatives with different 2-substituents reveals diverse supramolecular synthons in their crystal structures. These unique electronic and intermolecular interactional characteristics of 2-substituents influence the crystal structures, forming non-conventional types of intermolecular hydrogen bonds (Chai et al., 2019).

Biological Activities

  • Antimicrobial Activities: Various [1,2,4]triazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For example, certain compounds show potent activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Xiao et al., 2014).
  • Herbicidal Activities: Some 1,2,4-triazolo[4,3-a]pyridine derivatives demonstrate good herbicidal activity against various weeds, such as Echinochloa crusgalli and Setaria faberii. These compounds, including 8-chloro-3-(4-propylphenyl)-[1,2,4]-triazolo[4,3-a]pyridine, could potentially be developed into novel herbicides (Liu et al., 2015).

Chemical Properties and Applications

  • Microwave-Assisted Synthesis: A microwave-assisted protocol for the synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines offers a versatile and environmentally friendly approach. This method is efficient and can be used with a variety of substrates, indicating its potential for rapid design and development of triazolopyridine frameworks (Ibrahim et al., 2020).

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNISMDFEGHAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Felts, AL Rodriguez, RD Morrison… - Bioorganic & medicinal …, 2017 - Elsevier
Based on a hypothesis that an intramolecular hydrogen bond was present in our lead series of picolinamide mGlu 5 NAMs, we reasoned that an inactive nicotinamide series could be …
Number of citations: 9 www.sciencedirect.com
JT Bernarding - 2018 - publikationen.sulb.uni-saarland.de
In dieser Arbeit wurden die Eisenchelatoren 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5- a]pyridin-8-carbonsäure (BAY 1435321), 1-[3,5-Bis(2-hydroxyphenyl)-1H-[1,2,4]triazol-1- yl]…

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